![molecular formula C7H9F2N3 B6611117 1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane CAS No. 2866318-66-1](/img/structure/B6611117.png)
1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane
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Overview
Description
Bicyclo[1.1.1]pentanes (BCPs) are small, three-dimensional, strained ring structures . They have been demonstrated to be bioisosteres of the phenyl ring . The core of BCPs has been incorporated into the structure of the anti-inflammatory drug Flurbiprofen instead of the fluorophenyl ring .
Synthesis Analysis
A practical scalable approach to fluoro-bicyclo[1.1.1]pentanes (19F-BCPs) has been developed . A continuous flow process to generate [1.1.1]propellane on demand has been presented, which can directly be derivatized into various BCP species . The development of a versatile platform for the synthesis of 1,2-difunctionalized BCPs to potentially mimic ortho/meta-substituted arenes is described .Molecular Structure Analysis
Bicyclo[1.1.1]pentane is an organic compound and the simplest member of the bicyclic bridged compounds family . It is a hydrocarbon with formula C5H8 . The molecular structure consists of three rings of four carbon atoms each .Chemical Reactions Analysis
The development of a versatile platform for the synthesis of 1,2-difunctionalized BCPs to potentially mimic ortho/meta-substituted arenes is described . The syntheses of useful building blocks bearing alcohol, amine, and carboxylic acid functional handles have been achieved from a simple common intermediate .Scientific Research Applications
Drug Discovery
BCP derivatives are important in modern drug discovery . They provide greater opportunities for optimizing drug candidates and expanding the available chemical space of drugs . BCP is a high-value bioisostere for 1,4-disubstituted phenyl rings, internal alkynes, and the tert-butyl group, generally offering high passive permeability, high water solubility, and improved metabolic stability .
Synthetic Chemistry
BCP derivatives have been used in the synthetic chemistry of unsymmetrically 1,3-difunctionalized BCP derivatives . They have been used in the radical multicomponent carboamination of [1.1.1]propellane .
Mimetics for Ortho/Meta-Substituted Arenes
1,2-Difunctionalized BCPs have been developed to potentially mimic ortho-substituted arenes . The syntheses of useful building blocks bearing alcohol, amine, and carboxylic acid functional handles have been achieved from a simple common intermediate .
Materials Science
BCP derivatives have been applied in materials science as molecular rods . They have been used as supramolecular linker units .
Liquid Crystals
In the field of liquid crystals, BCP derivatives have found applications .
FRET Sensors
BCP derivatives have been used in the development of FRET sensors .
Metal–Organic Frameworks
BCP derivatives have been extensively investigated for their use in metal–organic frameworks .
Medicinal Chemistry Bioisosteres
Over the past decade, medicinal chemists have started to replace the benzene ring with saturated bioisosteres like BCP, which often exhibit improved biological activities, physicochemical properties, and metabolic profiles compared to the parent benzene ring .
Safety and Hazards
Future Directions
The difficulty in large-scale preparation of BCPs is still a problem that often outweighs the corresponding derivatives to becoming clinical candidates . This work presents a practical general reaction that gives BCPs on mg- to kg-quantities using just light . This should ease the transition of BCP-containing bioactive compounds to clinical candidates, and subsequently to drugs .
Mechanism of Action
Target of Action
It’s worth noting that compounds of the bicyclo[111]pentane class have been extensively studied and proven valuable alternatives to benzene rings . They often exhibit improved biological activities, physicochemical properties, and metabolic profiles compared to the parent benzene ring .
Mode of Action
The mode of action of 1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane involves the interaction of the azido radical generated from the interaction of PIDA and TMSN3 . This azido radical selectively follows addition to [1.1.1]propellane to form the carbon-centered radical intermediate . This intermediate then reacts with a heterocycle to produce the azide-containing 1,3-disubstituted bicyclo[1.1.1]pentane species .
Biochemical Pathways
The synthesis of this compound involves a novel reaction via azidoheteroarylation of [111]propellane .
Pharmacokinetics
It’s known that bicyclo[111]pentane cores often exhibit improved biological activities, physicochemical properties, and metabolic profiles compared to the parent benzene ring .
Result of Action
The compound is part of a class of molecules that have been shown to exhibit improved biological activities, physicochemical properties, and metabolic profiles .
Action Environment
The synthesis of this compound involves mild and metal-free conditions , suggesting that it may be sensitive to certain environmental factors.
properties
IUPAC Name |
1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F2N3/c1-5-2-6(3-5,4-11-12-10)7(5,8)9/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPRJZGCXPLKRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(C2(F)F)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2N3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane |
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